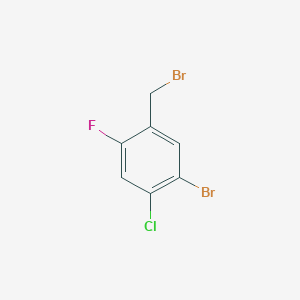
5-Bromo-4-chloro-2-fluorobenzyl bromide
Übersicht
Beschreibung
5-Bromo-4-chloro-2-fluorobenzyl bromide: is an organic compound with the molecular formula C7H3Br2ClF and a molecular weight of 302.37 g/mol . It is a substituted benzyl bromide, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-4-chloro-2-fluorobenzyl bromide typically involves the bromination of 5-Bromo-4-chloro-2-fluorotoluene using N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group on the benzene ring.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
5-Bromo-4-chloro-2-fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens are used under controlled temperatures and acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzyl derivatives, such as benzyl azides, benzyl thiols, and benzyl ethers.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
5-Bromo-4-chloro-2-fluorobenzyl bromide is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology:
In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. It serves as a tool for studying biological processes and developing new therapeutic agents .
Medicine:
The compound is investigated for its potential use in drug development. It is used to synthesize bioactive molecules that can act as inhibitors or modulators of specific biological targets .
Industry:
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. It is also employed in the manufacture of electronic components and specialty coatings .
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-2-fluorobenzyl bromide involves its reactivity as an electrophile. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is utilized in various applications, such as the development of enzyme inhibitors and the study of protein-ligand interactions .
Vergleich Mit ähnlichen Verbindungen
Comparison:
5-Bromo-4-chloro-2-fluorobenzyl bromide is unique due to the presence of three different halogens on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and biological research due to its versatile reactivity and ability to form stable derivatives.
Eigenschaften
IUPAC Name |
1-bromo-5-(bromomethyl)-2-chloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFPXFDCCVGWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















